6-Amino-2-methylnicotinic acid

Descripción general

Descripción

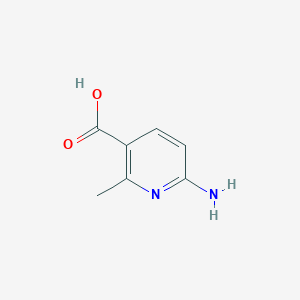

6-Amino-2-methylnicotinic acid is a compound with the CAS Number: 680208-82-6 . It has a molecular weight of 152.15 and its IUPAC name is 6-amino-2-methylnicotinic acid .

Synthesis Analysis

The synthesis of 6-Amino-2-methylnicotinic acid involves several steps. One method involves the use of 6-amino-2-methylnicotinonitrile in an aqueous KOH solution. The mixture is heated at the reflux temperature for 3 days. After this time, it is cooled to room temperature, neutralized with concentrated HCl, filtered, and dried to give the desired product .Molecular Structure Analysis

The InChI code for 6-Amino-2-methylnicotinic acid is 1S/C7H8N2O2/c1-4-5(7(10)11)2-3-6(8)9-4/h2-3H,1H3,(H2,8,9)(H,10,11) . The molecular formula is C7H8N2O2 .Physical And Chemical Properties Analysis

6-Amino-2-methylnicotinic acid is a white or off-white crystalline powder. It has a boiling point of 390.6°C at 760 mmHg. The density is 1.337g/cm3 .Aplicaciones Científicas De Investigación

Electrocatalysis and Synthesis

- Electrocatalytic Carboxylation : 6-Amino-2-methylnicotinic acid is synthesized through electrocatalytic carboxylation, avoiding the use of volatile and toxic solvents or additional supporting electrolytes, offering a more environmentally friendly approach (Feng et al., 2010).

- Electrochemical Reduction : The substance can be created by electrochemical reduction of halides in the presence of CO2, demonstrating potential for innovative synthesis methods (Gennaro et al., 2004).

Microbial and Enzymatic Applications

- Microbial Degradation : 6-Amino-2-methylnicotinic acid is involved in microbial degradation processes, offering insights into microbial metabolism and potential applications in biotechnology (Tinschert et al., 1997).

- Enzymatic Hydroxylation : It serves as a substrate for specific enzymatic reactions, such as hydroxylation, highlighting its role in biochemical pathways (Tinschert et al., 2000).

Coordination Chemistry

- Formation of Coordination Compounds : It forms various coordination complexes with transition metals, which can be significant for understanding molecular interactions and designing new materials (Aakeröy & Beatty, 1999).

Pharmaceutical Research

- Antiproliferative Activity : Derivatives of 6-Amino-2-methylnicotinic acid show potential antiproliferative activity, indicating its relevance in cancer research and drug development (Abdel‐Aziz et al., 2012).

Analytical Chemistry

- Improved Detection Methods : Its derivatives have been used to develop improved detection methods for specific amino acids in biomedical research (Andrýs et al., 2015).

Optical and Electronic Properties

- Study of Solvatochromism and Prototropism : Research on 6-Amino-2-methylnicotinic acid includes investigating its solvatochromism and prototropism, which can be valuable in understanding molecular interactions and designing optoelectronic materials (Dogra, 2005).

Magnetic Properties

- Magnetic Property Investigation : 6-Amino-2-methylnicotinic acid derivatives have been investigated for their magnetic properties when coordinated with metal ions, contributing to the field of magnetism and materials science (Razquin-Bobillo et al., 2022).

Mecanismo De Acción

Target of Action

It is known that nicotinic acid, a similar compound, acts as a precursor to nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

Nicotinic acid and its derivatives are involved in a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .

Biochemical Pathways

6-Amino-2-methylnicotinic acid may affect several biochemical pathways. As a derivative of nicotinic acid, it could potentially influence the metabolism of niacin and the functioning of NAD-dependent pathways . .

Pharmacokinetics

It is known that the metabolic activity of similar compounds, such as nicotine, can regulate their bioavailability and resulting pharmacology .

Result of Action

Similar compounds like nicotinic acid have been shown to play a vital role in maintaining efficient cellular function . Further study of its effects on various physiological processes may lead to new discoveries and treatments for various diseases .

Propiedades

IUPAC Name |

6-amino-2-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-5(7(10)11)2-3-6(8)9-4/h2-3H,1H3,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZLIARCVQOPQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651750 | |

| Record name | 6-Amino-2-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-2-methylnicotinic acid | |

CAS RN |

680208-82-6 | |

| Record name | 6-Amino-2-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine](/img/structure/B1451668.png)

![6-[(4-Methoxyphenyl)methoxy]pyridine-3-carbonitrile](/img/structure/B1451673.png)

![[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid](/img/structure/B1451676.png)

![5-(methoxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1451678.png)

![[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine](/img/structure/B1451679.png)